Trimethylpyrazine

Description

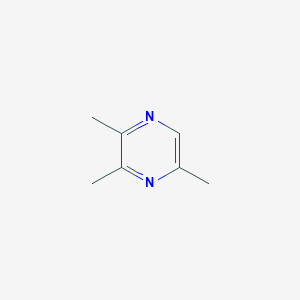

Structure

3D Structure

Properties

IUPAC Name |

2,3,5-trimethylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-5-4-8-6(2)7(3)9-5/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAEGWXHKWJGQAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=N1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1047075 | |

| Record name | 2,3,5-Trimethylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to slightly yellow liquid with a roasted nut, baked potato odour | |

| Record name | 2,3,5-Trimethylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/838/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

soluble in water, oils, organic solvents, miscible at room temperature (in ethanol) | |

| Record name | 2,3,5-Trimethylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/838/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.960-0.990 | |

| Record name | 2,3,5-Trimethylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/838/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

14667-55-1 | |

| Record name | Trimethylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14667-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5-Trimethylpyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014667551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazine, 2,3,5-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3,5-Trimethylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5-trimethylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.178 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,5-TRIMETHYLPYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8PR0W8TIT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Trimethylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031844 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Multifaceted Mechanisms of Action of Trimethylpyrazine: A Technical Guide for Researchers

An In-depth Exploration of the Pharmacological Effects, Signaling Pathways, and Experimental Methodologies of a Promising Therapeutic Agent.

Introduction

Trimethylpyrazine (TMP), also known as ligustrazine, is a biologically active alkaloid originally isolated from the traditional Chinese medicinal herb Ligusticum wallichii (Chuanxiong). For centuries, Chuanxiong has been utilized in traditional medicine for the treatment of cardiovascular and cerebrovascular diseases. Modern pharmacological research has identified TMP as a key contributor to these therapeutic effects and has unveiled a remarkable diversity in its mechanisms of action. This technical guide provides a comprehensive overview of the core mechanisms of TMP, tailored for researchers, scientists, and drug development professionals. It delves into the intricate signaling pathways modulated by TMP, presents quantitative data from key studies in a structured format, and offers detailed experimental protocols for the investigation of its multifaceted effects.

Core Mechanisms of Action: A Multi-Target Approach

TMP exerts its pharmacological effects through a complex interplay of actions on various cellular and molecular targets. Its therapeutic potential spans a wide range of conditions, including neurodegenerative diseases, cardiovascular disorders, inflammatory conditions, and cancer. The primary mechanisms can be broadly categorized as neuroprotective, anti-inflammatory, anti-cancer, and cardiovascular protective.

Neuroprotective Effects

TMP has demonstrated significant neuroprotective properties in various models of neurological disorders, including ischemic stroke, spinal cord injury, and neurodegenerative diseases like Alzheimer's and Parkinson's disease. Its neuroprotective mechanisms are multifaceted and involve the modulation of several key signaling pathways.

One of the primary neuroprotective mechanisms of TMP is the inhibition of the RhoA/ROCK2 signaling pathway .[1][2] This pathway is a critical regulator of neuronal apoptosis and neurite outgrowth. Following cerebral ischemia-reperfusion injury, the RhoA/ROCK2 pathway is often upregulated, leading to neuronal damage. TMP has been shown to downregulate the expression of RhoA and ROCK2, thereby promoting neuronal survival and enhancing neuroplasticity.[1][2]

Furthermore, TMP exerts its neuroprotective effects through the activation of the PKA/CREB signaling pathway .[3] This pathway plays a crucial role in neuronal survival and synaptic plasticity. By activating PKA and subsequently increasing the phosphorylation of CREB, TMP upregulates the expression of anti-apoptotic proteins such as Bcl-2, while downregulating pro-apoptotic proteins like Bax.[3]

TMP also mitigates excitotoxicity, a major contributor to neuronal damage in ischemic conditions. It achieves this by inhibiting calcium ion overload and reducing glutamate-induced excitotoxicity .[4] In models of middle cerebral artery occlusion (MCAO), TMP treatment has been shown to significantly reduce infarct volume and inhibit the expression of hypoxia-inducible factor-1α (HIF-1α) and activated caspase-3.[4]

dot

Signaling pathways involved in the neuroprotective effects of this compound.

Anti-inflammatory Effects

Chronic inflammation is a key pathological feature of many diseases. TMP has been shown to possess potent anti-inflammatory properties by modulating key inflammatory signaling pathways. A central mechanism of TMP's anti-inflammatory action is the inhibition of the NF-κB signaling pathway .[5][6] NF-κB is a master regulator of inflammation, and its activation leads to the transcription of numerous pro-inflammatory genes, including cytokines like TNF-α, IL-6, and IL-1β. TMP can prevent the degradation of IκB-α, the inhibitory subunit of NF-κB, thereby blocking the nuclear translocation and activation of NF-κB.[6]

TMP also exerts anti-inflammatory effects by modulating the Toll-like receptor 4 (TLR4) signaling pathway .[7] TLR4 is a key receptor in the innate immune system that recognizes lipopolysaccharide (LPS), a component of gram-negative bacteria, and triggers a potent inflammatory response. TMP has been shown to inhibit LPS-induced activation of TLR4 and downstream signaling cascades, leading to a reduction in the production of pro-inflammatory mediators.[7]

dot

Anti-inflammatory signaling pathways modulated by this compound.

Anti-Cancer Activity

TMP has emerged as a potential anti-cancer agent, demonstrating inhibitory effects on the proliferation, migration, and invasion of various cancer cells, including breast, lung, and colon cancer. One of the key mechanisms underlying its anti-cancer activity is the reversal of multidrug resistance (MDR) .[8][9][10] MDR is a major obstacle in cancer chemotherapy and is often mediated by the overexpression of drug efflux pumps like P-glycoprotein (P-gp). TMP has been shown to inhibit the function and expression of P-gp, thereby increasing the intracellular concentration and efficacy of chemotherapeutic drugs.[8][10]

Furthermore, TMP can induce apoptosis and cell cycle arrest in cancer cells.[11] It can modulate the expression of key regulators of apoptosis, such as increasing the Bax/Bcl-2 ratio and activating caspases.[7] In some cancer cell lines, TMP has been shown to arrest the cell cycle at the G1 phase.[11]

dot

Mechanisms of this compound's anti-cancer activity.

Cardiovascular Protective Effects

TMP's traditional use in cardiovascular diseases is supported by modern research demonstrating its protective effects on the heart and blood vessels. A key mechanism is its ability to inhibit vascular smooth muscle cell (VSMC) proliferation and migration .[12][13] The abnormal proliferation and migration of VSMCs are critical events in the pathogenesis of atherosclerosis and restenosis. TMP has been shown to inhibit these processes by modulating signaling pathways such as the MAPK pathway.[12][14]

TMP also exerts a vasodilatory effect by inhibiting calcium influx into vascular smooth muscle cells.[15] This leads to relaxation of the blood vessels and improved blood flow. Additionally, TMP has been shown to have antiplatelet activity , which is beneficial in preventing thrombosis.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from various in vivo and in vitro studies on the effects of this compound.

Table 1: Neuroprotective Effects of this compound

| Experimental Model | TMP Dosage | Outcome Measure | Result | Reference |

| Rat MCAO model | 20 mg/kg | Infarct Area | Markedly reduced | [4] |

| Rat MCAO model | 40 mg/kg/day for 14 days | Neurological Deficit Score | Significantly improved | [1][2] |

| Rat MCAO model | 10, 20, 40 mg/kg | Infarct Volume | Significantly decreased | [12][16] |

| Rat Spinal Cord Injury | 80 mg/kg/day for 5 days | Neuronal Survival (Nissl staining) | Markedly increased | [17] |

| Rat Spinal Cord Injury | 80 mg/kg/day for 5 days | Neural Apoptosis (TUNEL assay) | Significantly reduced | [17] |

Table 2: Anti-inflammatory Effects of this compound

| Cell/Animal Model | TMP Concentration/Dosage | Inflammatory Stimulus | Biomarker | Result | Reference |

| Rat retinal microglial cells | 10, 20, 40 µM | LPS | TNF-α, IL-6, IL-1β | Significantly downregulated | [7] |

| Mice with oxazolone-induced colitis | 0.5, 1.0, 2.0 g/L | Oxazolone | NF-κB, AP-1, NF-AT mRNA | Inhibited the increase | [5] |

| Mice with LPS-induced ALI | 40, 80, 120 mg/kg | LPS | Inflammatory cell infiltration | Decreased | [8] |

Table 3: Anti-Cancer Effects of this compound

| Cancer Cell Line | TMP Concentration | Outcome Measure | Result | Reference |

| MCF-7/dox (Doxorubicin-resistant breast cancer) | 50, 100, 200 µg/mL | Intracellular Doxorubicin Accumulation | Increased in a dose-dependent manner | [8] |

| Pumc-91/ADM (Adriamycin-resistant bladder cancer) | 1, 2, 4 mM | Cytotoxicity of Adriamycin | Enhanced | [11] |

| T24/DDP (Cisplatin-resistant bladder cancer) | 1, 2, 4 mM | Cytotoxicity of Cisplatin | Enhanced | [9][11] |

Table 4: Cardiovascular Protective Effects of this compound

| Cell/Animal Model | TMP Concentration/Dosage | Condition | Outcome Measure | Result | Reference |

| Rat vascular smooth muscle cells (A7r5) | 20, 40, 80 µM | Angiotensin II-induced proliferation | Cell Proliferation | Inhibited | [13] |

| Rat vascular smooth muscle cells | 15 µM | High glucose-induced injury | Cell Proliferation & Migration | Attenuated | [12][15] |

| Rat MCAO model | 10, 20, 40 mg/kg | Ischemic Stroke | Cerebral Blood Flow | Improved | [16] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide to facilitate the replication and further investigation of this compound's mechanisms of action.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

Objective: To induce focal cerebral ischemia to study the neuroprotective effects of TMP.

Materials:

-

Male Sprague-Dawley rats (250-300 g)

-

Anesthesia (e.g., isoflurane (B1672236) or chloral (B1216628) hydrate)

-

4-0 monofilament nylon suture with a rounded tip

-

Surgical microscope

-

Heating pad

-

This compound solution

-

2,3,5-triphenyltetrazolium chloride (TTC)

Procedure:

-

Anesthetize the rat and maintain its body temperature at 37°C using a heating pad.

-

Make a midline neck incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal end of the ECA and the proximal end of the CCA.

-

Insert the 4-0 monofilament nylon suture into the ICA through the ECA stump and advance it approximately 18-20 mm until a slight resistance is felt, indicating the occlusion of the middle cerebral artery.

-

After the desired occlusion period (e.g., 90 minutes), gently withdraw the suture to allow for reperfusion.

-

Suture the incision and allow the rat to recover.

-

Administer TMP or vehicle control intraperitoneally at the desired dosage (e.g., 20-40 mg/kg) at specified time points (e.g., immediately after reperfusion and daily thereafter).

-

At the end of the experiment (e.g., 24 hours or 14 days post-MCAO), euthanize the rats and perfuse the brains with saline.

-

For infarct volume measurement, slice the brain into 2 mm coronal sections and stain with 2% TTC solution for 30 minutes at 37°C. Healthy tissue will stain red, while the infarcted area will remain white.

-

Quantify the infarct volume using image analysis software.

Western Blot Analysis for PI3K/Akt Signaling Pathway

Objective: To determine the effect of TMP on the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.

Materials:

-

Cell lysates from TMP-treated and control cells

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-mTOR)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities using densitometry and normalize the levels of phosphorylated proteins to the total protein levels.

Flow Cytometry for Apoptosis (Annexin V/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after TMP treatment.

Materials:

-

TMP-treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Gate the cell populations to distinguish between live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).

Morris Water Maze for Spatial Learning and Memory

Objective: To assess the effect of TMP on spatial learning and memory in rodent models of neurological disorders.

Materials:

-

Circular water tank (approximately 1.5 m in diameter) filled with opaque water (e.g., by adding non-toxic white paint or milk powder)

-

Submerged escape platform

-

Video tracking system

-

Rodents (rats or mice)

Procedure:

-

Acquisition Phase (e.g., 5 days):

-

Divide the tank into four quadrants and place the escape platform in the center of one quadrant.

-

For each trial, gently place the animal into the water facing the wall of the tank at one of the four starting positions.

-

Allow the animal to swim and find the hidden platform for a maximum of 60-120 seconds.

-

If the animal fails to find the platform within the time limit, guide it to the platform and allow it to remain there for 15-30 seconds.

-

Conduct 4 trials per day for each animal, with different starting positions for each trial.

-

Record the escape latency (time to find the platform) and path length for each trial using the video tracking system.

-

-

Probe Trial (e.g., on day 6):

-

Remove the escape platform from the tank.

-

Allow the animal to swim freely for 60 seconds.

-

Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.

-

-

Administer TMP or vehicle control at the desired dosage and time points throughout the experimental period.

Conclusion

This compound is a pleiotropic molecule with a remarkable range of pharmacological activities. Its ability to modulate multiple signaling pathways involved in neuroprotection, inflammation, cancer, and cardiovascular health underscores its significant therapeutic potential. This technical guide has provided a comprehensive overview of the core mechanisms of action of TMP, supported by quantitative data and detailed experimental protocols. It is hoped that this resource will serve as a valuable tool for researchers and scientists in the continued exploration and development of this compound as a novel therapeutic agent for a variety of human diseases.

References

- 1. The role and mechanism of tetramethylpyrazine for atherosclerosis in animal models: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tetramethylpyrazine mitigates lipopolysaccharide-induced acute lung injury by inhibiting the HMGB1/TLR4/NF-κB signaling pathway in mice - He- Journal of Thoracic Disease [jtd.amegroups.org]

- 3. bosterbio.com [bosterbio.com]

- 4. moodle2.units.it [moodle2.units.it]

- 5. Potent Anti-Inflammatory Activity of Tetramethylpyrazine Is Mediated through Suppression of NF-k - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tetramethylpyrazine inhibits the inflammatory response by downregulating the TNFR1/IκB-α/NF-κB p65 pathway after spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]

- 8. Tetramethylpyrazine ameliorates acute lung injury by regulating the Rac1/LIMK1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ionbiosciences.com [ionbiosciences.com]

- 10. Tetramethylpyrazine reverses multidrug resistance in breast cancer cells through regulating the expression and function of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. moleculardevices.com [moleculardevices.com]

- 12. Tetramethylpyrazine protects against high glucose-induced vascular smooth muscle cell injury through inhibiting the phosphorylation of JNK, p38MAPK, and ERK - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [Effect of tetramethylpyrazine on the proliferation and collagen synthesis of vascular smooth muscle cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Therapeutic effects of tetramethylpyrazine nitrone in rat ischemic stroke models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Tetramethylpyrazine promotes stroke recovery by inducing the restoration of neurovascular unit and transformation of A1/A2 reactive astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

An In-depth Technical Guide to the Chemical Properties of 2,3,5-Trimethylpyrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5-Trimethylpyrazine is a substituted pyrazine (B50134) and a significant volatile heterocyclic nitrogen compound. It is a key aroma component in a wide variety of roasted, toasted, and fermented foods, contributing nutty, cocoa, and coffee-like notes.[1][2] Beyond its role in food science as a flavoring agent, its chemical properties and biological activities are of interest to researchers in various fields, including drug development. This technical guide provides a comprehensive overview of the core chemical properties of 2,3,5-trimethylpyrazine, including its physicochemical characteristics, spectral data, synthesis, and analytical methodologies.

Chemical Identity and Physical Properties

2,3,5-Trimethylpyrazine is a colorless to pale yellow liquid at room temperature.[3] Its fundamental identifiers and physical properties are summarized in the tables below for easy reference.

| Identifier | Value |

| IUPAC Name | 2,3,5-Trimethylpyrazine |

| Synonyms | Pyrazine, 2,3,5-trimethyl-; Trimethylpyrazine |

| CAS Number | 14667-55-1[4] |

| Molecular Formula | C₇H₁₀N₂[5] |

| Molecular Weight | 122.17 g/mol [5] |

| InChI | InChI=1S/C7H10N2/c1-5-4-8-6(2)7(3)9-5/h4H,1-3H3 |

| InChIKey | IAEGWXHKWJGQAZ-UHFFFAOYSA-N |

| SMILES | CC1=CN=C(C(=N1)C)C |

Table 1: Chemical Identifiers for 2,3,5-Trimethylpyrazine

| Physical Property | Value | Reference |

| Boiling Point | 171-172 °C (at 760 mmHg) | [4] |

| Density | 0.979 g/mL (at 25 °C) | [4] |

| Refractive Index (n20/D) | 1.5040 | [4] |

| Flash Point | 54 °C (129.2 °F) - closed cup | [4] |

| Solubility | Soluble in water, oils, and organic solvents. | [6] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Odor | Baked potato, roasted peanut | [3] |

Table 2: Physicochemical Properties of 2,3,5-Trimethylpyrazine

Spectral Data

The structural elucidation and identification of 2,3,5-trimethylpyrazine are confirmed through various spectroscopic techniques.

| Technique | Data |

| ¹H NMR (90 MHz, CDCl₃) | δ (ppm): 2.48 (s, 3H), 2.49 (s, 3H), 8.14 (s, 1H) |

| ¹³C NMR (25.16 MHz, CDCl₃) | δ (ppm): 20.94, 21.49, 21.92, 140.73, 148.92, 149.84, 151.08 |

| Mass Spectrometry (EI) | m/z: 122 (M+), 121, 80, 53, 42 |

Table 3: Spectroscopic Data for 2,3,5-Trimethylpyrazine

Synthesis and Reactivity

2,3,5-Trimethylpyrazine can be synthesized through several routes, with the condensation of a dicarbonyl compound with a diamine being a common method.

Experimental Protocol: Synthesis from 2,3-Butanedione (B143835) and 1,2-Diaminopropane (B80664)

This protocol describes a two-step synthesis process involving the formation of an intermediate, 2,3,5-trimethyl-5,6-dihydropyrazine, followed by dehydrogenation.

Step 1: Synthesis of 2,3,5-Trimethyl-5,6-dihydropyrazine [2]

-

Reaction Setup: In a reaction vessel equipped with a stirrer and a dropping funnel, a mixture of anhydrous ethyl alcohol and 1,2-diaminopropane is prepared (mass ratio 6:1). The vessel is cooled to -5 °C.

-

Addition of Reactant: A solution of 2,3-butanedione in anhydrous ethyl alcohol (mass ratio 1:5) is added dropwise to the cooled diamine mixture over a period of four hours. The molar ratio of 2,3-butanedione to 1,2-diaminopropane should be maintained at 1:1.1.

-

Reaction: The condensation reaction is allowed to proceed at -5 °C to yield 2,3,5-trimethyl-5,6-dihydropyrazine.

Step 2: Dehydrogenation to 2,3,5-Trimethylpyrazine [2]

-

Reaction Mixture: To the solution containing 2,3,5-trimethyl-5,6-dihydropyrazine, potassium hydroxide (B78521) is added, with a molar ratio of KOH to the dihydropyrazine (B8608421) of 3:1. The mass ratio of ethanol (B145695) to the dihydropyrazine should be 10:1.

-

Oxidation: Air is used as the oxidant. The reaction mixture is heated to 68 °C and stirred for seven hours.

-

Work-up: Following the reaction, the product, 2,3,5-trimethylpyrazine, can be isolated and purified using standard techniques such as distillation.

A high-level overview of this synthesis process is depicted in the following workflow diagram.

Caption: Workflow for the synthesis of 2,3,5-trimethylpyrazine.

Analytical Methodologies

The quantification and identification of 2,3,5-trimethylpyrazine in various matrices, particularly in food and biological samples, are crucial. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most commonly employed techniques.

Experimental Protocol: GC-MS Analysis of 2,3,5-Trimethylpyrazine in Food Samples

This protocol provides a general guideline for the analysis of 2,3,5-trimethylpyrazine in a food matrix.[3][7]

-

Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

-

A known amount of the homogenized food sample is placed in a headspace vial.

-

The vial is sealed and heated (e.g., 60 °C for 15 minutes) to allow volatile compounds to partition into the headspace.[7]

-

An SPME fiber (e.g., PDMS/DVB) is exposed to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.[7]

-

-

GC-MS Conditions:

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-WAX, 60 m x 0.25 mm, 0.25 µm film thickness) is typically used.[7]

-

Injector: The SPME fiber is desorbed in a heated injector (e.g., 250 °C) in splitless mode.

-

Oven Temperature Program:

-

Carrier Gas: Helium at a constant flow rate.

-

MS Conditions:

-

Experimental Protocol: HPLC Analysis of 2,3,5-Trimethylpyrazine

This protocol outlines a reverse-phase HPLC method for the analysis of 2,3,5-trimethylpyrazine.[1]

-

Chromatographic System:

-

HPLC Column: A C18 or other suitable reverse-phase column.[1]

-

Mobile Phase: A mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid for MS compatibility.[1] The specific gradient or isocratic conditions will depend on the sample matrix and desired separation.

-

Detector: UV detector set at an appropriate wavelength or a mass spectrometer.

-

-

Sample Preparation:

-

Samples should be dissolved in a suitable solvent, typically the mobile phase, and filtered through a 0.45 µm filter before injection.

-

The following diagram illustrates a typical analytical workflow.

Caption: General analytical workflow for 2,3,5-trimethylpyrazine.

Biological Activity and Metabolism

While 2,3,5-trimethylpyrazine is primarily known as a flavor compound, some studies have investigated its biological effects. It has been shown to be non-mutagenic in the Ames test.[5] In humans, the metabolism of 2,3,5-trimethylpyrazine primarily involves the oxidation of the methyl groups to form carboxylic acids, which are then excreted in the urine.[8]

A biosynthetic pathway for 2,3,5-trimethylpyrazine has been proposed in Bacillus subtilis, involving the enzyme L-threonine-3-dehydrogenase.[9] This pathway highlights a potential route for the natural formation of this compound in fermented foods.

Caption: Proposed biosynthetic pathway in B. subtilis.

Safety and Handling

2,3,5-Trimethylpyrazine is a flammable liquid and should be handled with appropriate safety precautions. It is harmful if swallowed and may cause skin, eye, and respiratory irritation.[4] Standard laboratory personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area away from sources of ignition.[4]

Conclusion

This technical guide has provided a detailed overview of the core chemical properties of 2,3,5-trimethylpyrazine. The compiled data on its physicochemical properties, spectral characteristics, synthesis, and analytical methods offer a valuable resource for researchers, scientists, and professionals in drug development and related fields. While its direct role in signaling pathways relevant to drug development is not yet established, its well-characterized nature and presence in biological systems make it a compound of ongoing interest.

References

- 1. 2,3,5-Trimethylpyrazine | SIELC Technologies [sielc.com]

- 2. 2,3,5-Trimethylpyrazine - Wikipedia [en.wikipedia.org]

- 3. web.vscht.cz [web.vscht.cz]

- 4. 2,3,5-TRIMETHYL PYRAZINE, Natural | Aurochemicals [aurochemicals.com]

- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 6. Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

Unveiling the Natural Origins of 2,3,5-Trimethylpyrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural sources of 2,3,5-trimethylpyrazine (TMP), a nitrogen-containing heterocyclic compound with significant applications in the food and pharmaceutical industries. This document provides a comprehensive overview of its occurrence in various natural matrices, details its biosynthetic pathways, and presents standardized experimental protocols for its extraction and quantification.

Natural Occurrence of 2,3,5-Trimethylpyrazine

2,3,5-Trimethylpyrazine is a volatile compound that contributes to the characteristic nutty, roasted, and earthy aromas of many foods. Its formation is primarily attributed to two key processes: the Maillard reaction during thermal processing and microbial metabolism during fermentation.[1][2][3]

Fermented Foods

A significant natural source of 2,3,5-trimethylpyrazine is traditional fermented foods. Various microorganisms, particularly bacteria of the Bacillus genus, are known to produce this compound as a metabolic byproduct.[4][5] Notable examples include:

-

Chinese Baijiu: This traditional Chinese liquor is a well-documented source of TMP, with concentrations varying significantly depending on the flavor type, ranging from 17.39 µg/kg to 1428.41 µg/kg.[6]

-

Soybean-based fermented foods: Products like natto, a traditional Japanese food made from fermented soybeans, contain TMP produced by Bacillus subtilis.[5]

-

Cocoa-based fermented foods: The fermentation of cocoa beans is a crucial step in chocolate production, during which microbial activity contributes to the formation of TMP precursors.[4][7]

Thermally Processed Foods

The Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs upon heating, is a major pathway for the formation of 2,3,5-trimethylpyrazine in a wide range of cooked foods.[1][2] This contributes to the desirable roasted and baked aromas. Key examples include:

-

Roasted Coffee: Roasted coffee beans are a significant source of TMP, where its concentration contributes to the overall aroma profile.[2][3] The total concentration of alkylpyrazines in commercially available ground coffee can range from 82.1 to 211.6 mg/kg.[2]

-

Cocoa and Chocolate: The roasting of fermented cocoa beans is a critical step for flavor development, leading to the formation of TMP.[7][8] The concentration of trimethylpyrazine in roasted cocoa powder can be as high as 12,537.2 ppb.[8]

-

Baked Goods: The browning of bread, pastries, and other baked goods during the baking process results in the formation of TMP.[9]

-

Roasted Nuts and Meats: The characteristic roasted aroma of nuts and cooked meats is also partly due to the presence of 2,3,5-trimethylpyrazine.[4][10]

Quantitative Data on 2,3,5-Trimethylpyrazine in Natural Sources

The concentration of 2,3,5-trimethylpyrazine can vary widely depending on the source, processing conditions, and analytical methods used for quantification. The following table summarizes the reported quantitative data for TMP in various natural matrices.

| Natural Source Category | Specific Product | Concentration Range | Reference(s) |

| Fermented Foods | Chinese Baijiu | 17.39 - 1755 µg/L | [6] |

| Fermented Wheat by B. amyloliquefaciens | 0.071 - 0.446 mg/g | [6] | |

| Thermally Processed Foods | Roasted Coffee (ground) | Part of total alkylpyrazines (82.1 - 211.6 mg/kg) | [2] |

| Roasted Cocoa Powder | 8402.1 - 12537.2 ppb | [8] |

Biosynthesis of 2,3,5-Trimethylpyrazine in Bacillus subtilis

The microbial production of 2,3,5-trimethylpyrazine has been notably studied in Bacillus subtilis. The proposed biosynthetic pathway involves the utilization of L-threonine and D-glucose as primary substrates. The key enzyme in this pathway is L-threonine-3-dehydrogenase (TDH).[11][12][13]

The pathway is initiated by the TDH-catalyzed oxidation of L-threonine to L-2-amino-acetoacetate. This intermediate is unstable and can spontaneously decarboxylate to form aminoacetone.[11][12] Concurrently, D-glucose is metabolized to produce acetoin (B143602). It is proposed that aminoacetone and acetoin serve as the key intermediates for the synthesis of TMP.[11]

Biosynthesis of 2,3,5-trimethylpyrazine in Bacillus subtilis.

Experimental Protocols

The accurate identification and quantification of 2,3,5-trimethylpyrazine from complex natural matrices require robust analytical methodologies. Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) is a widely used and effective technique.[14][15]

General Experimental Workflow for TMP Analysis

The following diagram illustrates a typical workflow for the analysis of 2,3,5-trimethylpyrazine from a solid or liquid sample.

General workflow for TMP analysis.

Detailed Methodology for HS-SPME-GC-MS Analysis of TMP in Fermented Broth

This protocol provides a detailed procedure for the quantification of 2,3,5-trimethylpyrazine in a microbial fermentation broth.

1. Sample Preparation and Internal Standard Spiking:

-

Accurately transfer a known volume (e.g., 5 mL) of the fermentation broth into a headspace vial (e.g., 20 mL).

-

Spike the sample with a known concentration of an appropriate internal standard, such as 2,3,5-trimethylpyrazine-d7, to correct for matrix effects and variations in extraction efficiency.[16]

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective for the extraction of pyrazines.[14]

-

Equilibration: Seal the vial and place it in a temperature-controlled agitator. Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow the volatile compounds to partition into the headspace.[6]

-

Extraction: Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 30 minutes) at the same temperature to adsorb the analytes.[6]

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorption: Immediately after extraction, desorb the analytes from the SPME fiber in the hot inlet of the gas chromatograph (e.g., 250°C) in splitless mode.[17]

-

GC Separation:

-

Column: Use a suitable capillary column, such as a DB-WAX (60 m x 0.25 mm, 0.25 µm film thickness).[6]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[17]

-

Oven Temperature Program: A typical program starts at a low temperature (e.g., 40°C, hold for 3 min), ramps up to an intermediate temperature (e.g., 120°C at 5°C/min), and then to a final temperature (e.g., 230°C at 7°C/min, hold for 10 min).[6]

-

-

MS Detection:

-

Scan Mode: For identification, scan a mass range of m/z 35-400. For quantification, use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for higher sensitivity and selectivity.[17] The characteristic ions for 2,3,5-trimethylpyrazine can be used for identification and quantification.

4. Data Processing and Quantification:

-

Identify 2,3,5-trimethylpyrazine by comparing its retention time and mass spectrum with those of a pure standard.

-

Quantify the concentration of TMP by constructing a calibration curve using the peak area ratio of the analyte to the internal standard versus the concentration of the standard solutions.

This guide provides a foundational understanding of the natural sources, biosynthesis, and analytical methodologies for 2,3,5-trimethylpyrazine. The provided data and protocols can serve as a valuable resource for researchers and professionals in the fields of food science, biotechnology, and drug development.

References

- 1. The Biosynthesis Mechanism Involving 2,3-Pentanedione and Aminoacetone Describes the Production of 2-Ethyl-3,5-dimethylpyrazine and 2-Ethyl-3,6-dimethylpyrazine by Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. journals.asm.org [journals.asm.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Effects of roasting on alkylpyrazin compounds and properties of cocoa powder - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. Fragrance University [fragranceu.com]

- 11. researchgate.net [researchgate.net]

- 12. journals.asm.org [journals.asm.org]

- 13. An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Headspace-solid phase microextraction-gas chromatography-tandem mass spectrometry (HS-SPME-GC-MS2) method for the determination of pyrazines in perilla seed oils: impact of roasting on the pyrazines in perilla seed oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

The Occurrence and Technical Profile of Trimethylpyrazine in Food Products: An In-depth Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylpyrazine (TMP), specifically 2,3,5-trimethylpyrazine, is a nitrogen-containing heterocyclic aromatic compound that significantly contributes to the desirable nutty, roasted, and cocoa-like aromas of a wide array of food products.[1][2][3] Formed primarily through the Maillard reaction during thermal processing and by microbial activity during fermentation, TMP is a key flavor constituent in foods such as roasted coffee, cocoa, nuts, baked goods, and certain fermented products.[4][5][6] Beyond its sensory characteristics, there is growing interest in the biological activities of pyrazine (B50134) derivatives. This technical guide provides a comprehensive overview of the occurrence of this compound in various food products, its formation pathways, detailed analytical protocols for its quantification, and an exploration of relevant biological signaling pathways.

Formation Pathways of this compound

This compound in food is predominantly formed through two primary pathways: the Maillard reaction and microbial fermentation.

1. Maillard Reaction: This complex series of non-enzymatic browning reactions occurs between amino acids and reducing sugars at elevated temperatures.[4][6] The formation of the pyrazine ring generally involves the condensation of two α-aminoketone molecules, which are intermediates formed from the Strecker degradation of amino acids. For this compound, the carbon skeleton can be formed from precursors like methylglyoxal (B44143) and glyoxal.[2][7] The reaction involves the condensation of α-dicarbonyl compounds, such as diacetyl (2,3-butanedione) and pyruvaldehyde (methylglyoxal), with an amino acid, followed by the condensation of the resulting α-aminoketones.[2]

2. Microbial Fermentation: Certain microorganisms, particularly species of Bacillus, are capable of producing this compound during the fermentation of foods like soybeans (natto) and Daqu (a starter for Chinese Baijiu).[5][8] In these biosynthetic pathways, amino acids such as L-threonine can serve as precursors. For instance, in Bacillus subtilis, L-threonine can be converted to intermediates that ultimately form the this compound molecule.[5]

Below is a generalized diagram illustrating the formation of this compound.

Quantitative Occurrence of this compound in Food Products

The concentration of this compound in food can vary significantly depending on the food matrix, processing conditions (e.g., roasting time and temperature), and fermentation parameters. The following table summarizes quantitative data for this compound found in various food products.

| Food Product | Concentration Range | Reference(s) |

| Roasted Foods | ||

| Roasted Coffee | 1 - 6.7 mg/kg | [4][9][10] |

| Dark Chocolate | 15.01 - 81.39 mg/kg | |

| Roasted Cocoa Powder | 8,402.1 - 12,537.2 µg/kg | |

| Roasted Almonds | 4.5 - 6.1 ng/g | |

| Roasted Peanuts | 2E-04 µg/g | [11] |

| Roasted Beef | Present (quantification not specified) | [12] |

| Fermented Foods | ||

| Soy-Sauce-Aroma-Type Baijiu | 317 - 1755 µg/L | |

| Fermented Soybeans (Natto) | 52.6 mg/L | [13] |

| Fermented Wheat Medium (Optimized) | 0.446 ± 0.052 mg/g | [14][15] |

| Baked Goods | ||

| Bread Crust | Present (quantification not specified) | [3][16] |

| Dairy Products | ||

| Aged Cheese | Present (quantification not specified) | [3] |

| Beverages | ||

| Beer | Present (quantification not specified) | [17] |

Experimental Protocols for Quantification

The analysis of this compound in food matrices is most commonly performed using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This method is well-suited for the extraction and analysis of volatile and semi-volatile compounds.

Protocol 1: Analysis of this compound in Solid Food Matrices (e.g., Roasted Nuts, Cocoa) by HS-SPME-GC-MS

1. Sample Preparation:

-

Homogenize the solid food sample to a fine powder. For high-fat samples like nuts, cryogenic grinding with dry ice may be employed to prevent melting and loss of volatiles.[11]

-

Accurately weigh 1-5 grams of the homogenized sample into a 20 mL headspace vial.[18]

-

For quantitative analysis, add a known amount of a suitable internal standard (e.g., a deuterated pyrazine analog) to each sample.

-

Immediately seal the vial with a PTFE/silicone septum and an aluminum cap.[18]

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

Equilibrate the sealed vial in a heating block or water bath at a controlled temperature (e.g., 60°C) for a set period (e.g., 15-30 minutes) to allow volatile compounds to partition into the headspace.[4]

-

Expose a pre-conditioned SPME fiber to the headspace of the vial for a defined time (e.g., 30-60 minutes) at the same temperature to adsorb the volatile analytes. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often suitable for a broad range of pyrazines.[19]

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Injector: Desorb the SPME fiber in the GC inlet at a high temperature (e.g., 250°C) in splitless mode for a sufficient time (e.g., 2-5 minutes) to ensure complete transfer of analytes to the column.[18]

-

Column: Use a polar capillary column, such as a DB-WAX or equivalent (e.g., 60 m x 0.25 mm i.d., 0.25 µm film thickness), for optimal separation of pyrazines.[14][18]

-

Oven Temperature Program: A typical program starts at a low temperature (e.g., 40°C, hold for 2-3 minutes), ramps up to a mid-range temperature (e.g., 150°C at 3-5°C/minute), and then ramps to a final high temperature (e.g., 240°C at 7-10°C/minute) with a final hold time (e.g., 5-10 minutes).[5][14]

-

Carrier Gas: Use helium at a constant flow rate (e.g., 1.0-1.2 mL/minute).[13]

-

Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Acquire data in both full scan mode (e.g., m/z 40-300) for identification and Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantification.[5][18]

4. Data Analysis:

-

Identify this compound by comparing its mass spectrum and retention time with those of an authentic standard.

-

Quantify the compound by generating a calibration curve using the peak area ratios of the analyte to the internal standard at different concentrations.

The following diagram illustrates a typical experimental workflow for the analysis of this compound.

Biological Signaling Pathways

While research on the specific biological activities of this compound is emerging, much of the current literature focuses on the closely related and often co-occurring compound, tetramethylpyrazine (TTMP) . TTMP has been shown to possess a range of pharmacological effects, including neuroprotective, anti-inflammatory, and cardiovascular benefits, through the modulation of several key signaling pathways. Given the structural similarity, it is plausible that this compound may exert similar biological effects. The following section and diagram describe a key signaling pathway modulated by tetramethylpyrazine, which may provide a basis for future research into the bioactivity of this compound.

The PI3K/Akt Signaling Pathway and its Modulation by Tetramethylpyrazine

The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is a crucial intracellular cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is implicated in various diseases, including diabetes and cardiovascular conditions.

Studies on tetramethylpyrazine have demonstrated its ability to activate the PI3K/Akt pathway. This activation can lead to downstream effects such as improved insulin (B600854) signaling and glucose uptake, as well as protection against apoptosis and inflammation. For example, TTMP has been shown to up-regulate the expression of phosphorylated PI3K (p-PI3K) and phosphorylated Akt (p-Akt), which in turn can promote the translocation of glucose transporter 4 (GLUT4) to the cell membrane, enhancing glucose uptake.[20][21]

The diagram below illustrates the proposed mechanism of tetramethylpyrazine's action on the PI3K/Akt signaling pathway.

Disclaimer: The following diagram illustrates a signaling pathway modulated by tetramethylpyrazine . While structurally similar, further research is needed to confirm if this compound acts via the same mechanism.

Conclusion

This compound is a vital flavor compound that defines the sensory profile of many cherished food products. Its formation through both thermal and biological processes presents opportunities for flavor modulation and development. The analytical methodologies for its quantification are well-established, providing robust tools for quality control and research. While the direct biological activities of this compound are an area of ongoing investigation, the known pharmacological effects of the closely related tetramethylpyrazine suggest a promising avenue for future studies into the health benefits of pyrazine-containing foods. This guide provides a foundational technical overview to support further research and development in the fields of food science, nutrition, and pharmacology.

References

- 1. Sampling and Sample Preparation Techniques for the Determination of the Volatile Components of Milk and Dairy Products | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Analysis of roasted peanuts based on GC–MS combined with GC–IMS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of SPME Methods for Determining Volatile Compounds in Milk, Cheese, and Whey Powder - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]

- 8. researchgate.net [researchgate.net]

- 9. Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. Pyrazines Biosynthesis by Bacillus Strains Isolated from Natto Fermented Soybean - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Methoxypyrazine Content of Japanese Red Wines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. aroxa.com [aroxa.com]

- 18. benchchem.com [benchchem.com]

- 19. Optimization of Headspace Solid‐Phase Microextraction (HS‐SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC‐MS) [agris.fao.org]

- 20. researchgate.net [researchgate.net]

- 21. Australian Food Composition Database [afcd.foodstandards.gov.au]

Biosynthesis of Trimethylpyrazine in Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylpyrazine (TMP) is a heterocyclic aromatic compound of significant interest due to its characteristic nutty and roasted aroma, finding applications in the food and flavor industries. Beyond its sensory properties, TMP has garnered attention in the pharmaceutical sector for its potential therapeutic effects. While chemical synthesis routes exist, microbial biosynthesis presents a promising, environmentally benign alternative. This technical guide provides an in-depth exploration of the core principles of this compound biosynthesis in bacteria, with a focus on the underlying biochemical pathways, key enzymatic players, and quantitative production data. Detailed experimental protocols and visual representations of the biosynthetic pathways and experimental workflows are included to facilitate research and development in this field.

Introduction

Alkylpyrazines, including this compound, are nitrogen-containing heterocyclic compounds that contribute significantly to the flavor profiles of many fermented and heat-processed foods.[1] The microbial production of these compounds offers a sustainable alternative to traditional chemical synthesis, which often requires harsh reaction conditions.[2] Several bacterial genera, most notably Bacillus, have been identified as potent producers of this compound.[1][2][3] Understanding the intricate biosynthetic machinery within these microorganisms is paramount for optimizing production yields and developing robust industrial-scale fermentation processes. This guide synthesizes current knowledge on the subject, providing a technical foundation for researchers and professionals in the field.

The Core Biosynthetic Pathway of this compound

The biosynthesis of this compound in bacteria, particularly in well-studied species like Bacillus subtilis, primarily utilizes L-threonine and D-glucose as precursor molecules.[1][4] The pathway involves a series of enzymatic and spontaneous reactions, culminating in the formation of the this compound ring.

The key enzyme initiating this pathway is L-threonine-3-dehydrogenase (TDH) .[1][2][4][5] This NAD+-dependent enzyme catalyzes the oxidation of L-threonine to L-2-amino-acetoacetate. This intermediate is unstable and spontaneously decarboxylates to form aminoacetone.[1][4]

Another crucial intermediate, acetoin, is derived from the metabolism of D-glucose via the glycolysis pathway, leading to pyruvate, which is then converted to α-acetolactate and subsequently to acetoin.[1] The final step in the formation of this compound is believed to be a spontaneous condensation reaction between aminoacetone and acetoin.[1]

Caption: Proposed biosynthetic pathway of 2,3,5-trimethylpyrazine in Bacillus subtilis.

Quantitative Data on this compound Production

The production of this compound is highly dependent on the bacterial strain, fermentation conditions, and substrate availability. The following tables summarize quantitative data from various studies.

Table 1: this compound Production by Different Bacterial Strains

| Bacterial Strain | Fermentation Type | Substrates | TMP Yield | Reference |

| Bacillus subtilis XZ1124 | Liquid Culture | L-threonine | 0.01 mM (without L-threonine), 0.20 mM (with 26 mM L-threonine) | [1] |

| Bacillus amyloliquefaciens LC-6 | Solid-State | Wheat medium | 0.071 ± 0.011 mg/g (initial), 0.446 ± 0.052 mg/g (optimized) | [2] |

| Bacillus licheniformis | Solid-State | Not specified | 0.122 mg/g | [2] |

| Bacillus subtilis BcP21 | Liquid Culture | LB with L-threonine and acetoin | 52.6 mg/L | [3] |

| Recombinant Bacillus licheniformis YC7/pHT01-BlTDH (N157A) | Liquid Culture | Optimized medium | 44.52 ± 0.21 mg/L | [6][7] |

Table 2: Effect of Gene Manipulation on Pyrazine Production in Bacillus subtilis 168

| Strain | Relevant Genotype | 2,5-Dimethylpyrazine (mM) | This compound (mM) | Reference |

| B. subtilis 168/pMA0911 | Control | 0.36 | 0.05 | [1] |

| B. subtilis 168 Δtdh | tdh deletion | 0.03 | 0.0002 | [1] |

| B. subtilis 168 Δtdh/pMA0911-tdh | tdh complementation | Not specified | Not specified | [1] |

Experimental Protocols

Screening and Isolation of this compound-Producing Bacteria

A common method for isolating potent producer strains involves enrichment and screening from natural sources like traditional fermented foods.

Caption: General workflow for screening and identifying TMP-producing bacteria.

Protocol:

-

Sample Preparation: Aseptically weigh 10 g of the sample (e.g., Daqu) and homogenize it in 90 mL of sterile 0.85% NaCl solution.[2]

-

Enrichment: Incubate the homogenate at 37°C with shaking for 30 minutes.[2]

-

Selective Isolation: Subject the enriched culture to heat treatment at 80°C for 15 minutes to select for spore-forming bacteria like Bacillus.[2]

-

Plating: Perform serial dilutions of the heat-treated sample and plate on Luria-Bertani (LB) agar. Incubate at 37°C for 24 hours.[2]

-

Sub-culturing: Isolate single colonies and purify by repeated streaking on fresh LB agar plates.[2]

-

Screening for Production: Inoculate individual isolates into a suitable production medium (e.g., solid wheat medium or liquid LB supplemented with precursors). After a defined fermentation period (e.g., 7 days), analyze the culture for TMP production.[2]

-

Strain Identification: Identify promising candidates through 16S rDNA sequencing.[2]

Fermentation for this compound Production

Both solid-state and submerged liquid fermentation can be employed. Optimization of fermentation parameters is critical for maximizing yields.

Solid-State Fermentation (Example with B. amyloliquefaciens LC-6): [2]

-

Medium: Wheat medium.

-

Inoculum: 6% (v/w) of a 16-hour seed culture grown in LB broth.

-

Optimized Conditions:

-

Temperature: 37°C

-

Bottle Capacity: 100 g medium in a 250 mL flask

-

Water Addition: 39 mL

-

-

Fermentation Time: 7 days.

Submerged Liquid Fermentation (Example with Recombinant B. licheniformis): [6]

-

Medium: Optimized liquid fermentation medium.

-

Inoculum: Seed culture grown to a suitable optical density.

-

Optimized Conditions:

-

Substrate Ratio (e.g., glucose to threonine): 1:2

-

Inducer Concentration (e.g., IPTG): 1.0 mM

-

-

Fermentation Time: 4 days.

Extraction and Quantification of this compound

Gas chromatography-mass spectrometry (GC-MS) is the most common and reliable method for the detection and quantification of volatile compounds like this compound.

Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS: [2]

-

Sample Preparation: Accurately weigh a specific amount of the fermented sample (e.g., 4.0 g) into a headspace vial. An internal standard (e.g., 2-ethylbutyric acid) should be added for accurate quantification.[2]

-

Incubation: Equilibrate the sample by heating in a water bath (e.g., 60°C for 15 minutes).[2]

-

Extraction: Expose an SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.[2]

-

Desorption and GC-MS Analysis: Insert the SPME fiber into the heated injection port of the GC-MS system for thermal desorption of the analytes.

-

GC Column: A polar capillary column such as DB-WAX is typically used (e.g., 60 m × 0.25 mm, 0.25 µm).[2][6]

-

Temperature Program: A suitable temperature gradient is applied to separate the compounds. For example: initial temperature of 40°C for 3 min, ramp to 120°C at 5°C/min, then ramp to 230°C at 7°C/min and hold for 10 min.[6]

-

MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range of m/z 20-500.[6]

-

-

Quantification: Identify this compound based on its retention time and mass spectrum compared to an authentic standard. Quantify using a calibration curve constructed with the internal standard.

Conclusion and Future Perspectives

The biosynthesis of this compound in bacteria is a complex process involving specific enzymatic conversions and spontaneous chemical reactions. Bacillus species have emerged as promising candidates for the microbial production of this valuable flavor and pharmaceutical compound. The key to enhancing production lies in a multi-faceted approach encompassing the screening of hyper-producing strains, metabolic engineering strategies to overexpress key enzymes like L-threonine-3-dehydrogenase and to channel metabolic flux towards precursor synthesis, and the optimization of fermentation conditions. The detailed methodologies and quantitative data presented in this guide serve as a valuable resource for researchers and industry professionals aiming to harness the potential of microbial systems for the sustainable production of this compound. Future research should focus on elucidating the regulatory networks governing the biosynthetic pathway and exploring novel, non-model microorganisms for TMP production.

References

- 1. journals.asm.org [journals.asm.org]

- 2. mdpi.com [mdpi.com]

- 3. Pyrazines Biosynthesis by Bacillus Strains Isolated from Natto Fermented Soybean - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimization of Fermentation Conditions for the Production of 2,3,5-Trimethylpyrazine by Recombinant Bacillus licheniformis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,3,5-Trimethylpyrazine (CAS 14667-55-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3,5-trimethylpyrazine (CAS 14667-55-1), a heterocyclic aromatic compound with applications in the flavor and fragrance industry and potential, though less explored, relevance in pharmaceutical research. This document collates and presents its chemical and physical properties, detailed synthesis and analytical methodologies, and available toxicological data. While extensive pharmacological data for 2,3,5-trimethylpyrazine is limited, this guide also briefly discusses the well-documented biological activities of the structurally related compound, tetramethylpyrazine, to provide a comparative context for future research. All quantitative data is summarized in structured tables, and key experimental protocols are detailed. Visual diagrams for synthesis, analytical workflows, and metabolic pathways are provided to enhance understanding.

Introduction

2,3,5-Trimethylpyrazine is a substituted pyrazine (B50134), a class of nitrogen-containing heterocyclic compounds.[1] It is a volatile organic compound naturally found in a variety of cooked or roasted foods such as baked potatoes, roasted nuts, and coffee, contributing to their characteristic aromas.[2][3] While its primary commercial application lies in the food and fragrance industries as a flavoring agent, the pyrazine ring is a scaffold present in numerous biologically active molecules, suggesting potential for further investigation in medicinal chemistry.[4][5] This guide aims to provide a detailed technical resource for researchers and professionals interested in the chemistry and potential biological applications of 2,3,5-trimethylpyrazine.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 2,3,5-trimethylpyrazine is presented in Table 1. This data is essential for its handling, formulation, and analysis.

| Property | Value | Reference(s) |

| CAS Number | 14667-55-1 | [1] |

| Molecular Formula | C₇H₁₀N₂ | [1] |

| Molecular Weight | 122.17 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Odor | Baked potato, roasted nut aroma | [3] |

| Boiling Point | 171-172 °C | [2] |

| Density | 0.979 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.5040 | [2] |

| Flash Point | 54 °C | [3] |

| Solubility | Soluble in water and organic solvents | [3] |

Synthesis of 2,3,5-Trimethylpyrazine

A common method for the synthesis of 2,3,5-trimethylpyrazine involves the condensation of a dicarbonyl compound with a diamine, followed by oxidation.[2]

Experimental Protocol: Synthesis from 2,3-Butanedione (B143835) and 1,2-Diaminopropane[2]

This two-step synthesis first produces 2,3,5-trimethyl-5,6-dihydropyrazine, which is then dehydrogenated to yield the final product.

Step 1: Synthesis of 2,3,5-Trimethyl-5,6-dihydropyrazine

-

Reaction Setup: In a reaction vessel equipped with a stirrer and a dropping funnel, prepare a mixture of anhydrous ethyl alcohol and 1,2-diaminopropane (B80664) (mass ratio of 6:1).

-

Cooling: Cool the reaction mixture to -5 °C.

-

Addition of Reactant: Prepare a solution of 2,3-butanedione in anhydrous ethyl alcohol (mass ratio of 1:5).

-

Slowly add the 2,3-butanedione solution to the cooled 1,2-diaminopropane mixture over a period of four hours, maintaining the temperature at -5 °C. The molar ratio of 2,3-butanedione to 1,2-diaminopropane should be 1:1.1.

-

Reaction Completion: After the addition is complete, allow the reaction to proceed for a specified time at -5 °C.

Step 2: Dehydrogenation to 2,3,5-Trimethylpyrazine

-

Reaction Mixture: To the crude 2,3,5-trimethyl-5,6-dihydropyrazine from Step 1, add potassium hydroxide (B78521) and ethanol (B145695). The molar ratio of potassium hydroxide to the dihydropyrazine (B8608421) should be 3:1, and the mass ratio of ethanol to the dihydropyrazine should be 10:1.

-

Oxidation: Use air as the oxidant.

-

Heating: Heat the reaction mixture to 68 °C and maintain this temperature for seven hours.

-

Work-up and Purification: After the reaction is complete, the product, 2,3,5-trimethylpyrazine, can be isolated and purified using standard techniques such as distillation.

A simplified workflow for this synthesis is depicted below.

Analytical Methodologies

Accurate quantification of 2,3,5-trimethylpyrazine is crucial for quality control in the food industry and for pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed for this purpose.

Experimental Protocol: HPLC Analysis[6]

This protocol outlines a reverse-phase HPLC method for the analysis of 2,3,5-trimethylpyrazine.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reverse-phase column.

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatibility, formic acid should be used instead of phosphoric acid. The exact gradient and composition should be optimized for the specific application.

-

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., the mobile phase) to a known concentration.

-

Injection: Inject a defined volume of the sample onto the column.

-

Detection: Monitor the elution of 2,3,5-trimethylpyrazine using a UV detector at an appropriate wavelength.

-

Quantification: Create a calibration curve using standards of known concentrations to quantify the amount of 2,3,5-trimethylpyrazine in the sample.

Experimental Protocol: GC-MS Analysis[3]

This protocol provides a general procedure for the analysis of 2,3,5-trimethylpyrazine by GC-MS, particularly relevant for volatile compounds in complex matrices.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A capillary column suitable for the separation of volatile organic compounds (e.g., DB-WAX).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 3 minutes.

-

Ramp 1: Increase to 120 °C at a rate of 5 °C/min.

-

Ramp 2: Increase to 230 °C at a rate of 7 °C/min, hold for 10 minutes.

-

-

Injector Temperature: 230 °C.

-

MS Conditions:

-

Ion Source Temperature: 230 °C.

-

Electron Energy: 70 eV.

-

Scan Range: m/z 20-500.

-

-

Sample Preparation: For solid samples, headspace solid-phase microextraction (SPME) can be used to extract volatile compounds. The sample is heated (e.g., 60 °C for 15 minutes) to release volatiles, which are then adsorbed onto the SPME fiber for a set time (e.g., 30 minutes) before injection into the GC.

-

Data Analysis: Identify 2,3,5-trimethylpyrazine based on its retention time and mass spectrum. Quantification can be performed using an internal or external standard.

The general workflow for the analytical determination of 2,3,5-trimethylpyrazine is illustrated below.

Metabolism

Understanding the metabolic fate of 2,3,5-trimethylpyrazine is crucial for evaluating its potential biological effects and safety. Human studies have shown that after oral intake (e.g., from coffee), 2,3,5-trimethylpyrazine is metabolized and its metabolites are excreted in the urine.[6] The primary metabolic pathway involves the oxidation of one of the methyl groups to a carboxylic acid.[6]

The major urinary metabolites identified are:

-

3,6-Dimethylpyrazine-2-carboxylic acid

-

3,5-Dimethylpyrazine-2-carboxylic acid

-

5,6-Dimethylpyrazine-2-carboxylic acid

Only trace amounts of the corresponding alcohols (pyrazin-methanols) and their glucuronide or sulfate (B86663) conjugates were detected, suggesting that oxidation to the carboxylic acid is the predominant metabolic route.[6]

The metabolic pathway is visualized in the following diagram.

Toxicology and Safety

2,3,5-Trimethylpyrazine is generally recognized as safe (GRAS) for use as a flavoring agent in food.[6] Toxicological studies have been conducted to assess its safety for this application.

| Endpoint | Result | Reference(s) |

| Genotoxicity | Not found to be genotoxic in a bacterial reverse mutation assay (Ames test). | [7] |

| Clastogenicity | Considered non-clastogenic in an in vitro micronucleus test. | [7] |

| Inhalation Toxicity | Exposure at current levels of use is considered safe. | [7] |

| Dermal and Eye Irritation | Classified as irritating to the skin and eyes. | [1] |

Pharmacological Activity (Context from Tetramethylpyrazine)

Direct and extensive pharmacological studies on 2,3,5-trimethylpyrazine are limited in the publicly available scientific literature. However, the structurally similar compound, 2,3,5,6-tetramethylpyrazine (B1682967) (also known as ligustrazine), is a well-studied active component of the traditional Chinese herb Ligusticum wallichii (Chuanxiong) and has a broad range of documented pharmacological effects. While the activities of tetramethylpyrazine cannot be directly extrapolated to 2,3,5-trimethylpyrazine, they provide a valuable context for potential areas of investigation.

Documented activities of tetramethylpyrazine include:

-

Cardiovascular effects: It has been shown to have protective effects on the cardiovascular system, including anti-atherosclerotic, anti-inflammatory, and antioxidant properties.[8][9]

-

Neuroprotective effects: Studies suggest that tetramethylpyrazine can cross the blood-brain barrier and may have neuroprotective effects in models of ischemic stroke and neurodegenerative diseases.[10][11]

-

Anti-inflammatory activity: Tetramethylpyrazine has been shown to suppress inflammatory pathways, such as the NF-κB signaling pathway.[12][13]

Future research is warranted to determine if 2,3,5-trimethylpyrazine shares any of these biological activities.

Conclusion

2,3,5-Trimethylpyrazine (CAS 14667-55-1) is a well-characterized compound with established applications in the flavor and fragrance industry. This guide has provided a comprehensive summary of its chemical and physical properties, detailed methodologies for its synthesis and analysis, and an overview of its metabolism and toxicological profile. While its pharmacological properties are not well-defined, the known biological activities of the related compound, tetramethylpyrazine, suggest that 2,3,5-trimethylpyrazine may be a molecule of interest for further investigation in the field of drug discovery and development. The detailed protocols and structured data presented herein aim to serve as a valuable resource for researchers and scientists in their future explorations of this compound.

References

- 1. Trimethylpyrazine | C7H10N2 | CID 26808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,3,5-Trimethylpyrazine - Wikipedia [en.wikipedia.org]

- 3. Optimization of Fermentation Conditions for 2,3,5-Trimethylpyrazine Produced by Bacillus amyloliquefaciens from Daqu | MDPI [mdpi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. mdpi.com [mdpi.com]

- 6. Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 8. Cardiovascular Actions and Therapeutic Potential of Tetramethylpyrazine (Active Component Isolated from Rhizoma Chuanxiong): Roles and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]